7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Description
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a bicyclic heterocyclic compound featuring a pyridine ring fused with a 1,4-dioxane moiety. Its molecular formula is C₇H₆ClNO₂ with a molecular weight of 171.58 g/mol (CAS: 1261365-89-2) . Key physical properties include:
- Density: 1.4 ± 0.1 g/cm³
- Boiling Point: 258.7 ± 40.0 °C
- Flash Point: 110.3 ± 27.3 °C
- LogP: 2.67 (indicating moderate lipophilicity) .
The chlorine substituent at the 7-position enhances its reactivity for further functionalization, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBRXSOOGSZXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
Typical starting materials are pyridine derivatives bearing hydroxyl or alkoxy substituents that can undergo ring closure to form the dioxino structure. For example, hydroxylated chloropyridines or chloropyridine carboxylic acids serve as precursors.
Chlorination
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Chlorination | N-Chlorosuccinimide, DCM, 0–25 °C | 7-chloropyridine derivative |
| 2 | Diol formation | Hydroxylation or introduction of diol groups | Pyridine diol intermediate |
| 3 | Cyclization | K2CO3, DMF, 60–80 °C | Formation of 1,4-dioxino fused ring |
| 4 | Carboxylation/Esterification | Methanol, H2SO4 or methylating agent | Methyl ester derivative (optional) |
Research Findings and Optimization
- Selectivity: Chlorination selectivity is critical; controlling reagent stoichiometry and temperature minimizes poly-chlorination.
- Cyclization Efficiency: Use of polar aprotic solvents and mild bases enhances cyclization yield.
- Purification: Chromatographic techniques (e.g., column chromatography) are employed to isolate pure bicyclic products.
- Scale-up: Industrial methods adapt these steps with process intensification, using continuous flow reactors for better control of exothermic chlorination and cyclization steps.
Comparative Notes on Related Halogenated Derivatives
While direct literature on 7-chloro-2,3-dihydro-dioxino[2,3-b]pyridine preparation is limited, analogous compounds such as 7-bromo derivatives are synthesized via similar halogenation and cyclization strategies, confirming the general applicability of these methods.
Summary Table of Preparation Parameters
| Parameter | Description/Conditions | Comments |
|---|---|---|
| Chlorination reagent | N-Chlorosuccinimide (NCS), Cl2 gas | Controlled addition, low temp |
| Solvent for chlorination | Dichloromethane (DCM), acetonitrile | Inert, aprotic solvents preferred |
| Cyclization base | Potassium carbonate (K2CO3), sodium hydride | Mild base to promote ring closure |
| Cyclization solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvents |
| Temperature range | 0–80 °C | Step-dependent, moderate heating |
| Purification methods | Column chromatography, recrystallization | To achieve high purity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially leading to the formation of reduced analogs.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with altered oxidation states.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the prominent applications of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is its potential antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens. For example:
| Compound Derivative | Activity Against | Reference |
|---|---|---|
| This compound-6-carboxylic acid | Staphylococcus aureus | PubChem |
| This compound-8-carbaldehyde | Escherichia coli | Sigma-Aldrich |
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against common bacterial strains. The results indicated that certain modifications led to enhanced antibacterial properties compared to the parent compound.
Material Science
Polymerization Initiators
Another application lies in material science where this compound serves as a polymerization initiator. Its ability to generate free radicals makes it suitable for initiating polymerization reactions in the synthesis of various polymers.
| Application | Type of Polymer | Reference |
|---|---|---|
| Free radical polymerization | Polyethylene | BLD Pharm |
| Copolymerization | Polystyrene | Sigma-Aldrich |
Case Study: Polymer Synthesis
A recent study demonstrated the use of this compound in the synthesis of polystyrene via free radical polymerization. The resulting polymers exhibited favorable mechanical properties and thermal stability.
Agricultural Chemistry
Pesticidal Properties
Research has also indicated that derivatives of this compound possess pesticidal properties. These compounds can act as effective agents against various agricultural pests.
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound-8-carboxylate | Aphids | 85% | BLD Pharm |
| Methyl derivative | Caterpillars | 75% | Sigma-Aldrich |
Case Study: Field Trials
Field trials conducted on crops treated with this compound-based pesticides revealed a significant reduction in pest populations compared to untreated controls. This highlights its potential as a sustainable agricultural solution.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The chlorine atom and the dioxin ring system play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Observations :
- Bromine and iodine analogs exhibit increased molecular weight and steric bulk compared to the chloro derivative, impacting their pharmacokinetic profiles .
Derivatives with Functional Groups
Biological Activity
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique dioxin and pyridine structures, which may contribute to its pharmacological properties. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₇H₆ClNO₂
- CAS Number : 1261365-89-2
- Molecular Weight : 155.58 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its anticancer effects. The following sections summarize key findings from various studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Inhibition of Tumor Cell Proliferation :
- Mechanism of Action :
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the therapeutic potential and safety profile of new compounds:
- Cytotoxicity Assessment : The CC50 values (concentration causing 50% cytotoxicity) against normal cell lines were significantly higher than those for tumor cells, indicating a favorable safety profile. For example:
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells :
- Combination Therapy :
Data Summary Table
| Cell Line | IC50 (μM) | CC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 1.6 | >100 | Apoptosis induction; G2/M arrest |
| HepG-2 | 1.05 | >100 | Apoptosis induction; caspase activation |
| HCT-116 | 1.46 | >100 | Cell cycle arrest; Bax upregulation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted pyridine precursors. For example, derivatives like 7-substituted dihydropyridines are synthesized via refluxing dimethyl dicarboxylate precursors (e.g., 4b, 4c) at 90°C for 12–24 hours, yielding products with varying efficiencies (20–90%) . Key parameters include temperature, reaction time, and substituent electronic effects. Optimization requires systematic variation of these factors, monitoring via TLC or HPLC, and purification by recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) are essential. For example, ¹H NMR can confirm the dihydro-[1,4]dioxane ring protons (δ 4.2–4.5 ppm), while ¹³C NMR identifies carbonyl carbons (δ 160–170 ppm). IR stretching at ~1700 cm⁻¹ verifies carbonyl groups . Purity is assessed via melting point consistency and chromatographic methods (HPLC, GC).
Q. How do substituents at the 7-position influence the reactivity of the dihydropyridine core?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl) stabilize the dihydropyridine ring, reducing oxidation susceptibility. Electron-donating groups (e.g., alkyl) may enhance nucleophilic reactivity. Substituent effects are studied via comparative synthesis (e.g., 7-ethyl vs. 7-phenyl derivatives) and kinetic analysis of reaction rates .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths, angles, and torsion angles. For instance, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 13.624 Å, β = 95.04°) validate dihedral angles and ring conformations . Discrepancies between calculated (DFT) and observed data are resolved by refining computational models using experimental lattice parameters.
Q. What mechanistic insights can be drawn from reaction yield variations in dihydropyridine synthesis?
- Methodological Answer : Low yields (e.g., 20% for 7-cyclopentenyl derivatives) may stem from steric hindrance or competing side reactions (e.g., oxidation). High yields (e.g., 90% for 7-phenyl derivatives) suggest favorable π-π stacking or electronic stabilization. Mechanistic studies involve isolating intermediates (via quenching) and analyzing by LC-MS or in situ IR .
Q. How can computational methods (QSPR, neural networks) predict the physicochemical properties of novel dihydropyridine analogs?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models correlate substituent descriptors (e.g., Hammett σ, molar refractivity) with properties like solubility or logP. Neural networks trained on datasets (e.g., melting points, spectroscopic data) predict stability or reactivity. Validation involves synthesizing predicted analogs and comparing experimental vs. computed data .
Q. What strategies enable the synthesis of fused heterocyclic systems (e.g., thieno-pyridines) from dihydropyridine precursors?
- Methodological Answer : Annulation reactions using sulfur or oxygen-based nucleophiles (e.g., thiophenols) under basic conditions form fused rings. For example, treatment of 4,6-dichloro-pyrimidines with thiols yields [1,4]oxathiino[2,3-d]pyrimidines via SNAr mechanisms. Reaction monitoring via HRMS and SC-XRD confirms regioselectivity .
Data Analysis & Experimental Design
Q. How should researchers design experiments to address contradictory spectral data in dihydropyridine characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) require orthogonal validation:
- Repeat synthesis to rule out impurities.
- Use DEPT-135 NMR to distinguish CH₂/CH₃ groups.
- Compare with SC-XRD data to confirm spatial arrangements .
Q. What statistical approaches are suitable for optimizing dihydropyridine synthesis conditions?
- Methodological Answer : Design of Experiments (DoE) methods, such as Response Surface Methodology (RSM), quantify the impact of temperature, solvent, and catalyst loading. For example, a Central Composite Design (CCD) can model yield as a function of reaction time and temperature, identifying optimal conditions with fewer trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
